Alanine mustard
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Overview
Description
Alanine mustard, also known as melphalan, is a chemotherapeutic agent used primarily in the treatment of multiple myeloma and ovarian cancer. It is a derivative of nitrogen mustard and is classified as an alkylating agent. This compound works by cross-linking DNA strands, thereby inhibiting DNA replication and transcription, which leads to cell death. This compound is particularly effective against rapidly dividing cells, such as cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alanine mustard involves the reaction of L-phenylalanine with nitrogen mustard. The process typically includes the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group, such as a carbamate.
Alkylation: The protected L-phenylalanine is then reacted with nitrogen mustard in the presence of a base, such as sodium hydroxide, to form the alkylated product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process is also designed to minimize the formation of by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alanine mustard undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, this compound can transfer alkyl groups to various nucleophiles, such as DNA bases.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of inactive products.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common in biological systems.
Common Reagents and Conditions:
Alkylation: Typically occurs in the presence of a base, such as sodium hydroxide, and at a temperature range of 20-30°C.
Hydrolysis: Occurs in aqueous solutions, particularly under acidic or basic conditions.
Oxidation and Reduction: Can be induced using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Alkylation: Leads to the formation of cross-linked DNA strands.
Hydrolysis: Results in the formation of inactive hydrolyzed products.
Oxidation and Reduction: Produces various oxidized or reduced derivatives of this compound.
Scientific Research Applications
Alanine mustard has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of alkylating agents and their interactions with nucleophiles.
Biology: Employed in research to understand the effects of DNA cross-linking on cellular processes and to study the mechanisms of drug resistance in cancer cells.
Medicine: Widely used in clinical research to develop new chemotherapeutic agents and to explore combination therapies for cancer treatment.
Industry: Utilized in the production of other alkylating agents and as a reference standard in quality control laboratories.
Mechanism of Action
Alanine mustard is similar to other nitrogen mustard derivatives, such as:
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia and Hodgkin’s lymphoma.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.
Ifosfamide: Similar to cyclophosphamide but with a different pharmacokinetic profile.
Uniqueness: this compound is unique in its specific targeting of multiple myeloma and ovarian cancer. Its structure, which includes the amino acid L-phenylalanine, allows for selective uptake by certain cancer cells, enhancing its therapeutic efficacy.
Comparison with Similar Compounds
- Chlorambucil
- Cyclophosphamide
- Ifosfamide
- Melphalan (another name for alanine mustard)
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2752-21-8 |
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Molecular Formula |
C7H14Cl3NO2 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13Cl2NO2.ClH/c1-6(7(11)12)10(4-2-8)5-3-9;/h6H,2-5H2,1H3,(H,11,12);1H |
InChI Key |
OSFZRZNDOBDGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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